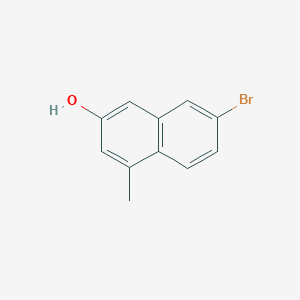

7-Bromo-4-methyl-naphthalen-2-ol

Description

7-Bromo-4-methyl-naphthalen-2-ol is a brominated naphthol derivative featuring a bromine atom at position 7 and a methyl group at position 4 of the naphthalene ring. Brominated naphthols are critical intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. The methyl substituent at position 4 likely influences steric and electronic properties, altering reactivity and intermolecular interactions compared to non-methylated analogs .

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

7-bromo-4-methylnaphthalen-2-ol |

InChI |

InChI=1S/C11H9BrO/c1-7-4-10(13)6-8-5-9(12)2-3-11(7)8/h2-6,13H,1H3 |

InChI Key |

VRKZGQCZVZNLEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-2-naphthol (CAS: 15231-91-1)

- Structure : Bromine at position 6, hydroxyl at position 2.

- Synthesis : Prepared via diazonium salt reduction (e.g., NaBH₄ in EtOH) .

- Applications : Precursor for boronic acids (e.g., 6-Hydroxy-2-naphthaleneboronic acid) and fluorinated derivatives .

- Comparison : The position of bromine (6 vs. 7) affects regioselectivity in cross-coupling reactions. For example, 6-Bromo-2-naphthol is used in Suzuki-Miyaura couplings to introduce aryl groups at position 6, whereas 7-bromo derivatives would target position 7 .

7-Bromo-2-naphthol Derivatives

- 7-(4-Chlorophenyl)naphthalen-2-ol and 7-(p-Tolyl)naphthalen-2-ol : Synthesized via Pd-catalyzed Kumada coupling of 7-bromo-2-naphthol with aryl Grignard reagents. The methyl or chloro substituents on the aryl group influence electronic properties and steric bulk, affecting reaction yields and downstream applications .

1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol

- Structure: Bromine at position 6, hydroxyl at position 2, and a bulky amino-chlorophenyl substituent.

- Crystal Structure : The naphthol ring is nearly planar, with Br deviating by 0.012 Å. The dihedral angle between naphthol and chlorophenyl rings is 76.59°, stabilized by O–H···N hydrogen bonds .

- Comparison: The methyl group at position 4 in 7-Bromo-4-methyl-naphthalen-2-ol may introduce torsional strain or alter hydrogen-bonding patterns compared to the amino-chlorophenyl group in this compound.

Physicochemical Properties

Notes:

- The methyl group in this compound may lower solubility in polar solvents compared to non-methylated analogs.

- Bromine position influences UV-Vis absorption; 7-bromo derivatives may exhibit redshifted λmax compared to 6-bromo isomers due to conjugation effects.

Crystallographic Insights

- Crystal Packing: In 1-{(E)-[4-Bromo-2-(trifluoromethoxy)-phenyl]iminomethyl}naphthalen-2-ol, the monoclinic P2₁/c space group and unit cell parameters (a = 4.53 Å, b = 16.32 Å, c = 21.76 Å) suggest tight packing dominated by halogen interactions . For this compound, the methyl group may increase unit cell volume due to steric demands.

- Hydrogen Bonding : Analogous compounds exhibit O–H···N or O–H···O bonds with lengths of 1.8–2.1 Å . The methyl group in this compound may weaken such interactions by distorting molecular planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.